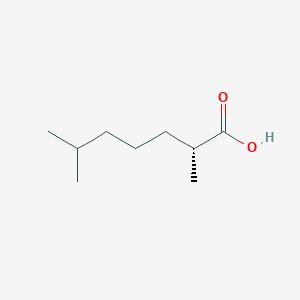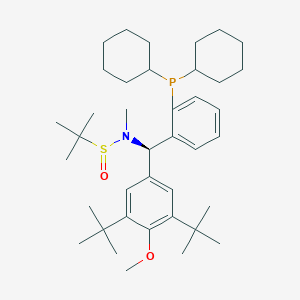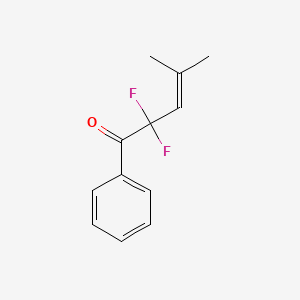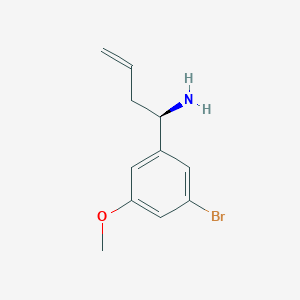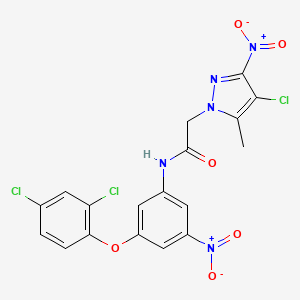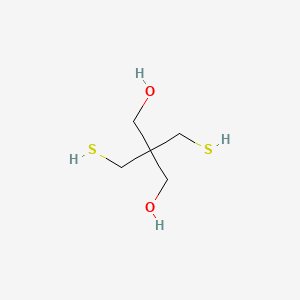![molecular formula C7H4Br2OS B12843961 1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B12843961.png)
1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one is an organic compound with the molecular formula C7H4Br2OS and a molecular weight of 295.98 g/mol . This compound is characterized by its unique structure, which includes a cyclopenta[c]thiophene ring system with two bromine atoms at positions 1 and 3, and a ketone group at position 4. It is a solid at room temperature and is often used in various chemical reactions and research applications.
Vorbereitungsmethoden
The synthesis of 1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one typically involves the bromination of 5,6-dihydro-4H-cyclopenta[c]thiophen-4-one. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the desired purity of the final product.
Analyse Chemischer Reaktionen
1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted cyclopenta[c]thiophenes, while reduction reactions typically produce the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of organic semiconductors and other materials for electronic applications.
Biological Research: It is used in the study of enzyme inhibition and other biochemical processes.
Wirkmechanismus
The mechanism of action of 1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological research, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways . The molecular targets and pathways involved vary depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one can be compared with other similar compounds, such as:
2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one: This compound has a similar structure but with only one bromine atom at position 2.
4H-Thieno[3,4-c]pyrrole, 1,3-dibromo-5,6-dihydro-5-octyl-: This compound has a similar core structure but with additional functional groups, making it useful for different applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ketone group, which allows for a wide range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C7H4Br2OS |
|---|---|
Molekulargewicht |
295.98 g/mol |
IUPAC-Name |
1,3-dibromo-5,6-dihydrocyclopenta[c]thiophen-4-one |
InChI |
InChI=1S/C7H4Br2OS/c8-6-3-1-2-4(10)5(3)7(9)11-6/h1-2H2 |
InChI-Schlüssel |
MWAWIFDPWYYXOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C(SC(=C21)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)
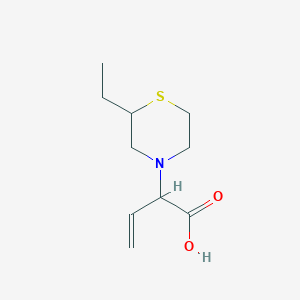
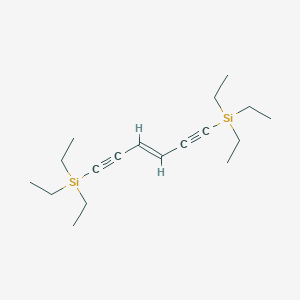
![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)
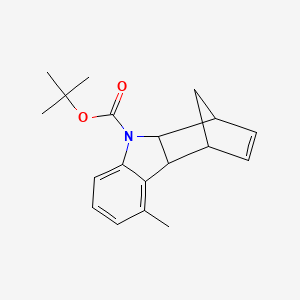
![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)
